2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid
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Overview
Description
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic procedure includes the following steps:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with appropriate reagents to introduce the phenoxyacetic acid moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, and antifungal activities
Agriculture: The compound may be used as a herbicide or pesticide due to its biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
1,3,4-Oxadiazole Derivatives: These are closely related and share similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it suitable for targeted applications in various fields.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(14)5-15-8-3-1-7(2-4-8)10-12-11-6-16-10/h1-4,6H,5H2,(H,13,14) |
InChI Key |
WALNTHSWTLORAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=O)O |
Origin of Product |
United States |
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